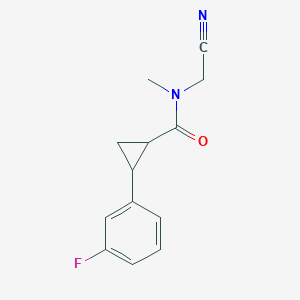
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CPP-115 has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can help to reduce the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can increase the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures. In addition, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to have anxiolytic effects, which can help to reduce anxiety and stress. However, further studies are needed to fully understand the biochemical and physiological effects of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potency as a GABA-AT inhibitor. N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been shown to be a highly effective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. However, one of the limitations of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potential for toxicity. Studies have shown that high doses of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the potential use of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in treating addiction. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide can reduce drug-seeking behavior in animals, which suggests that it may be useful in treating addiction in humans. Another area of research is the development of new and more potent GABA-AT inhibitors. By developing more effective inhibitors, researchers may be able to develop new treatments for neurological disorders such as epilepsy and anxiety.
Conclusion
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. It works by inhibiting GABA-AT, which can increase the levels of GABA in the brain and reduce the occurrence of seizures and other neurological disorders. While N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has shown promise in lab experiments, further studies are needed to fully understand its biochemical and physiological effects. Additionally, the potential for toxicity at high doses highlights the need for caution in future research.
Méthodes De Synthèse
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with N-methylcyclopropanecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(6-5-15)13(17)12-8-11(12)9-3-2-4-10(14)7-9/h2-4,7,11-12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPICMWHSMGEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)
![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)
![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
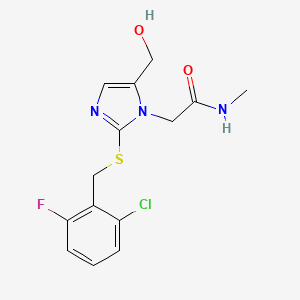

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)
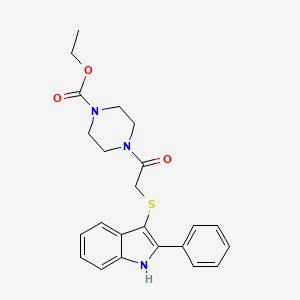
![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)
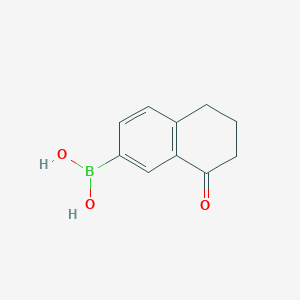
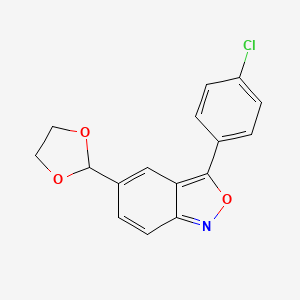
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
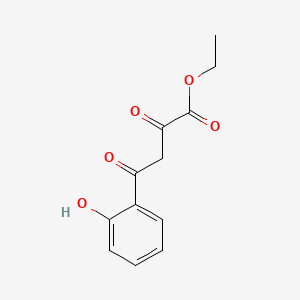
![3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2913558.png)